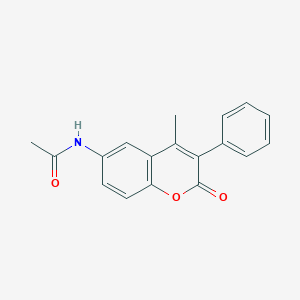

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide

Description

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide is a coumarin-derived acetamide characterized by a 2H-chromen-2-one (coumarin) backbone substituted with a methyl group at position 4, a phenyl group at position 3, and an acetamide moiety at position 4. Coumarins are renowned for their planar aromatic structure, enabling π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(4-methyl-2-oxo-3-phenylchromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASVHQSFRIBAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)NC(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-ylamine with acetic anhydride under reflux conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with a few drops of glacial acetic acid to facilitate the reaction . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Based Acetamides

2-{2-Oxo-7-[(4-oxo-2-phenylthiazolidin-3-ylcarbamoyl)-methoxy]-2H-chromen-4-yl}-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (Compound 5a, )

- Structural Features: This compound shares the coumarin core but incorporates thiazolidinone rings linked via carbamoyl-methoxy bridges. The additional thiazolidinone groups introduce sulfur and nitrogen atoms, which may enhance interactions with enzymes like kinases or proteases.

- Physicochemical Properties : Melting point = 202–204°C; IR bands at 1,712 cm⁻¹ (lactone C=O) and 1,666 cm⁻¹ (amide C=O) .

- Synthesis : Prepared via multi-step coupling reactions, yielding 40%, indicating moderate efficiency compared to simpler acetamides .

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide

- Key Differences: Lacks thiazolidinone substituents, resulting in a less complex structure. The absence of sulfur may reduce metabolic stability but improve synthetic accessibility.

Thiazolidinone and Quinolinone Acetamides ()

(Z)-2-(2,4-Dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (Compound 12a)

- Structural Features: Combines thiazolidin-2,4-dione and indolinone moieties. The conjugated system may facilitate charge transfer interactions.

- Biological Relevance: Thiazolidinones are associated with antidiabetic and anticancer activities.

Comparison with Target Compound

- Functional Groups: The target compound replaces thiazolidinone with a coumarin ring, which offers a rigid, planar structure for intercalation or enzyme inhibition.

Benzothiazole Acetamides ()

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

- Structural Features : Benzothiazole core with ethoxy and 4-chlorophenyl groups. Benzothiazoles are electron-deficient heterocycles, favoring interactions with DNA or proteins.

- Applications : Patent data suggest utility in antimicrobial or antitumor therapies. The trifluoromethyl variant () may enhance metabolic stability .

Comparison with Target Compound

- Electron Density : The coumarin core in the target compound is electron-rich, contrasting with benzothiazoles. This difference may influence binding modes to targets like topoisomerases.

Morpholinone Acetamides ()

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Structural Features: Morpholinone ring with acetyl and isopropylphenyl groups. The morpholinone’s oxygen and nitrogen atoms improve water solubility.

- Synthesis : Achieved via acetylation (58% yield) and purified by chromatography, highlighting challenges in scaling compared to coumarin acetamides .

Comparison with Target Compound

- Solubility: The morpholinone’s polar groups may confer better aqueous solubility than the coumarin-based target compound.

Aryl-Substituted Acetamides ()

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (Compound 13a)

- Structural Features: Cyano and sulfamoyl groups enhance electrophilicity and hydrogen-bonding capacity.

- Applications : High yield (94%) and stability (mp = 288°C) suggest suitability for industrial synthesis .

Comparison with Target Compound

- Reactivity : The target compound’s coumarin core may offer UV absorption properties useful in photodynamic therapy, unlike simpler aryl acetamides.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Synthetic Accessibility : Coumarin acetamides (e.g., ) often require multi-step syntheses with moderate yields (40–58%), whereas aryl acetamides () achieve higher yields (94%) .

- Biological Potential: Thiazolidinone and benzothiazole derivatives show promise in targeting enzymes and DNA, suggesting the coumarin-based target compound may similarly interact with kinase or topoisomerase pathways .

- Crystallography : Tools like SHELXL () and WinGX () are critical for analyzing substituent effects on crystal packing, as seen in meta-substituted acetamides () .

Biological Activity

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide, a compound derived from the chromene family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a chromene backbone with an acetamide functional group, which is known to enhance its biological activity. The molecular formula is , and it has a molecular weight of 217.22 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylcoumarin derivatives with acetic anhydride or acetyl chloride under controlled conditions. This method allows for the efficient formation of the acetamide linkage while preserving the chromene structure.

Antioxidant Activity

Studies have demonstrated that derivatives of chromene compounds exhibit significant antioxidant properties. For instance, the antioxidant activity of related flavonoid acetamides was evaluated using the DPPH assay, showing IC50 values ranging from 31.52 to 198.41 µM . This suggests that this compound may also possess similar antioxidant capabilities.

Anti-inflammatory Effects

In vitro studies have indicated that compounds with similar structural features demonstrate anti-inflammatory activities superior to standard treatments like ibuprofen. This positions this compound as a potential candidate for further exploration in treating inflammatory conditions.

Antimicrobial Properties

Research has shown that chromene derivatives can exhibit antimicrobial activity against various pathogens. For instance, related compounds have demonstrated antibacterial potency against E. coli with minimum inhibitory concentration (MIC) values around 50 µg/mL. This suggests that this compound may also possess antimicrobial properties worth investigating.

Anticancer Potential

The anticancer activity of chromene derivatives has been a focal point in recent studies. Compounds similar to this compound have shown promising results against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The potential mechanisms include inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

- Anticancer Activity : A study involving hybridized coumarin compounds demonstrated significant cytotoxic effects against human cervical cancer cells (HeLa), highlighting the potential of chromene derivatives in cancer therapy .

- Antimicrobial Studies : Research on related compounds showed effective inhibition of bacterial growth, indicating that modifications in the chromene structure can enhance antimicrobial efficacy.

Comparative Analysis

The following table summarizes key findings on this compound and its structural analogs:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-methyl-2-oxo-3-pheny)-acetamide | Chromene backbone with acetamide | Antioxidant, anti-inflammatory, anticancer | Potential dual action due to acetamide |

| 8-Iodo-coumarin | Iodine substituent | Antitumor properties | Enhanced reactivity |

| 7-Hydroxycoumarin | Hydroxy group on chromene | Antifungal activity | Increased solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.